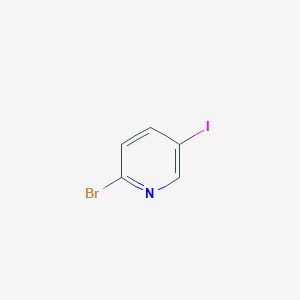

2-Bromo-5-iodopyridine

Übersicht

Beschreibung

(R)-(-)-2-Methoxy-11-hydroxyaporphin ist ein chirales Aporphin-Alkaloid. Es ist bekannt für seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung neurologischer Erkrankungen wie Parkinson-Krankheit, sexueller Dysfunktion und depressiver Störungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-(-)-2-Methoxy-11-hydroxyaporphin umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Aporphin-Gerüsts: Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der ein β-Phenylethylamin-Derivat mit einem Aldehyd oder Keton reagiert.

Methoxylierung und Hydroxylierung: Die Einführung der Methoxygruppe in der 2-Position und der Hydroxylgruppe in der 11-Position kann durch selektive Funktionalisierungsreaktionen erzielt werden.

Trennung der Enantiomere: Das racemische Gemisch der Verbindung kann unter Verwendung chiraler Chromatographie oder anderer Trenntechniken in seine Enantiomere aufgetrennt werden

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für (R)-(-)-2-Methoxy-11-hydroxyaporphin können die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung effizienterer Katalysatoren, Lösungsmittel und Reaktionsbedingungen umfassen, um den Produktionsprozess zu skalieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

(R)-(-)-2-Methoxy-11-hydroxyaporphin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe in der 11-Position kann zu einem Keton oxidiert werden.

Reduktion: Die Methoxygruppe in der 2-Position kann zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Methoxy- und Hydroxylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden, Acylchloriden und Sulfonylchloriden durchgeführt werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe in der 11-Position ein Keton ergeben, während die Reduktion der Methoxygruppe in der 2-Position eine Dihydroxyverbindung ergeben kann .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-methoxy-11-hydroxyaporphine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone.

Methoxylation and hydroxylation: Introduction of the methoxy group at the 2-position and the hydroxyl group at the 11-position can be achieved through selective functionalization reactions.

Resolution of enantiomers: The racemic mixture of the compound can be resolved into its enantiomers using chiral chromatography or other resolution techniques

Industrial Production Methods

Industrial production methods for ®-(-)-2-methoxy-11-hydroxyaporphine may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process .

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-2-methoxy-11-hydroxyaporphine undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group at the 11-position can be oxidized to form a ketone.

Reduction: The methoxy group at the 2-position can be reduced to a hydroxyl group.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the methoxy group at the 2-position can yield a dihydroxy compound .

Wissenschaftliche Forschungsanwendungen

Selective C–N Bond Formation

A significant application of 2-Bromo-5-iodopyridine is in the copper-catalyzed selective amination at the C-5 position. This reaction is particularly noteworthy due to the electron-withdrawing effects of the bromine and iodine substituents that enhance reactivity.

Key Findings from Research:

- The compound demonstrates high yields when reacted with various amines, heterocycles, and amides.

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This methodology allows for the synthesis of complex structures such as imidazopyridines and pyridopyrimidines under mild conditions, reducing the need for expensive reagents and minimizing waste .

Drug Synthesis

This compound serves as a crucial intermediate in synthesizing various bioactive compounds, particularly those targeting the β3-adrenergic receptor , which plays a role in metabolic regulation and obesity treatment.

Synthetic Route Example:

The compound can be utilized as a starting material in multi-step reactions involving:

- Reaction with para-substituted phenols.

- Cyanation followed by further modifications to yield specific agonists.

This versatility underscores its importance in developing pharmacologically relevant molecules .

Case Study 1: Copper-Catalyzed Amination

A systematic study demonstrated that using copper catalysts with this compound allowed for selective amination at the C-5 position, yielding products with excellent chemoselectivity. The research highlighted the efficiency of this method across various substrates, showcasing its potential for wide-ranging applications in organic synthesis .

Case Study 2: Synthesis of Biologically Active Compounds

Research has indicated that derivatives synthesized from this compound can influence biochemical pathways related to neurological disorders and metabolic regulation. For instance, compounds derived from this intermediate have shown promise in modulating metabolic processes, demonstrating potential therapeutic effects .

Wirkmechanismus

The mechanism of action of ®-(-)-2-methoxy-11-hydroxyaporphine involves its interaction with various molecular targets and pathways. It is known to act as a dopamine receptor agonist, which means it can bind to and activate dopamine receptors in the brain. This activation can lead to increased dopamine signaling, which is beneficial in the treatment of Parkinson’s disease and other neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-(+)-2-Methoxy-11-hydroxyaporphin: Das Enantiomer von (R)-(-)-2-Methoxy-11-hydroxyaporphin, das möglicherweise unterschiedliche biologische Aktivitäten aufweist.

Noraporphin: Eine verwandte Verbindung mit einem ähnlichen Aporphin-Gerüst, aber ohne die Methoxy- und Hydroxylgruppen.

Aporphin: Die Stammverbindung der Aporphin-Alkaloidfamilie, die als Grundlage für die Synthese verschiedener Derivate dient

Einzigartigkeit

(R)-(-)-2-Methoxy-11-hydroxyaporphin ist aufgrund seiner spezifischen chiralen Konfiguration und funktionellen Gruppen einzigartig, die zu seinen besonderen biologischen Aktivitäten und seinem therapeutischen Potenzial beitragen. Seine Fähigkeit, selektiv mit Dopaminrezeptoren und anderen molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die Arzneimittelentwicklung .

Biologische Aktivität

2-Bromo-5-iodopyridine (CAS No. 73290-22-9) is an important chemical compound utilized in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a building block in the development of various bioactive molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 283.89 g/mol. Key physical properties include:

- Melting Point : 121-123 °C

- Boiling Point : 278.6 °C

- Density : 2.3 g/cm³

- Flash Point : 122.3 °C

These properties contribute to its stability and reactivity in various chemical reactions, particularly in the formation of C-N bonds.

The biological activity of this compound is primarily mediated through its ability to participate in Suzuki coupling reactions and selective amination processes. The presence of bromine and iodine substituents on the pyridine ring enhances its reactivity, particularly at the C-5 position.

Key Mechanisms:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids, facilitated by palladium catalysts, leading to the formation of biaryl compounds.

- Selective Amination : The compound undergoes copper-catalyzed amination at the C-5 position, which is more reactive due to the electron-withdrawing effects of the halogens. This selectivity allows for efficient synthesis of various derivatives with potential pharmacological activities .

Applications in Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of several biologically active compounds:

- β3-Adrenergic Receptor Agonists : It is utilized as a starting material for synthesizing compounds that can modulate metabolic processes, particularly in obesity treatment.

Study on Selective C-N Bond Formation

A significant study demonstrated that this compound could achieve high yields in selective C-N bond formation under mild conditions. The study highlighted that amination at the C-5 position was favored due to the reactivity imparted by the iodine substituent .

| Entry | Amination Reaction | Yield (%) |

|---|---|---|

| 1 | Primary amines | 72% |

| 2 | Aliphatic cyclic amines | 86% |

| 3 | Heterocycles | 84% |

This systematic approach not only showcased the compound's utility but also provided insights into optimizing reaction conditions for enhanced yields.

Investigation into Biochemical Pathways

Research has indicated that derivatives synthesized from this compound can influence various biochemical pathways, potentially leading to therapeutic effects in neurological disorders and metabolic regulation .

Eigenschaften

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-Bromo-5-iodopyridine in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis due to its diverse reactivity. The research highlights its use in:

- Selective C-N bond formation: The compound undergoes copper-catalyzed selective amination at the C-5 position with various amines, heterocycles, and amides. This reaction offers an efficient route to synthesize substituted pyridine derivatives. []

- Synthesis of β3-adrenergic receptor agonists: this compound is employed as a starting material in the multi-step synthesis of β3-adrenergic receptor agonists. This involves reacting it with a para-substituted phenol, followed by cyanation and further modifications to yield the target agonists. []

Q2: What makes the C-5 position of this compound particularly reactive?

A2: The enhanced reactivity at the C-5 position is attributed to the presence of both bromine and iodine substituents on the pyridine ring. These halogens, being electron-withdrawing groups, activate the C-5 position towards nucleophilic attack, enabling reactions like the copper-catalyzed amination described in the research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.